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Cat. No.: B1300083 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,2,5-Oxadiazole-3-carboxylic acid, also known by its IUPAC name, is a heterocyclic organic

compound that has garnered significant interest within the scientific community, particularly in

the fields of medicinal chemistry and materials science. This guide provides a comprehensive

overview of its chemical properties, synthesis, and its emerging role in drug discovery, with a

focus on its derivatives as potent enzyme inhibitors.

Chemical Identity and Properties
The definitive IUPAC name for this compound is 1,2,5-oxadiazole-3-carboxylic acid[1]. It is

also known by its synonym, furazan-3-carboxylic acid[1]. This molecule is characterized by a

five-membered ring containing one oxygen and two nitrogen atoms, with a carboxylic acid

group attached at the 3-position.

Physicochemical Data
A summary of the key physicochemical properties of 1,2,5-oxadiazole-3-carboxylic acid is

presented in the table below. This data is crucial for its handling, formulation, and application in

experimental settings.
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Property Value Source

Molecular Formula C₃H₂N₂O₃ PubChem[1]

Molecular Weight 114.06 g/mol PubChem[1]

CAS Number 88598-08-7 PubChem[1]

Melting Point 70.22 °C Chemchart[2]

Water Solubility 310,937 mg/L Chemchart[2]

InChI Key
JBLHCUQCDKBPGY-

UHFFFAOYSA-N
PubChem[1]

SMILES C1=NON=C1C(=O)O PubChem[1]

Spectroscopic Data
While specific spectroscopic data for the parent compound is not readily available in the

provided search results, representative data for a closely related derivative, 4-methyl-1,2,5-
oxadiazole-3-carboxylic acid, can be found in the PubChem database, including 1H NMR

and mass spectrometry data[3]. Analysis of various 1,3,4-oxadiazole derivatives has also

provided extensive 1H NMR, 13C NMR, IR, and mass spectrometry data that can serve as a

reference for characterizing similar structures[4].

Synthesis and Experimental Protocols
The synthesis of 1,2,5-oxadiazole-3-carboxylic acid and its derivatives is a topic of significant

interest due to their potential applications. While a specific protocol for the parent compound is

not detailed in the provided results, a well-documented, large-scale synthesis of the closely

related 4-methyl-1,2,5-oxadiazole-3-carboxylic acid offers a robust and adaptable

methodology[5].

Representative Synthesis of a 1,2,5-Oxadiazole
Carboxylic Acid Derivative
The following protocol is adapted from the synthesis of 4-methyl-1,2,5-oxadiazole-3-
carboxylic acid and illustrates a common synthetic route.
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Step 1: Cyclization to form the Oxadiazole Ring

This step typically involves the cyclization of a dioxime precursor. For the synthesis of 4-methyl-

1,2,5-oxadiazole, (2E,3E)-butane-2,3-dione dioxime is used as the starting material. This

reaction is often base-mediated and can be performed in a continuous flow reactor to manage

potential thermal instability and enhance safety and scalability[5].

Step 2: Selective Oxidation to the Carboxylic Acid

The resulting substituted 1,2,5-oxadiazole is then selectively oxidized to the corresponding

carboxylic acid. A common and effective oxidizing agent for this transformation is potassium

permanganate (KMnO₄). To control the exothermicity of the reaction, a portion-wise addition of

the oxidizing agent is recommended[5]. The desired product can then be isolated through

extraction.

For a general laboratory-scale synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic

acids, a one-pot synthesis-functionalization strategy has been developed. This involves the

reaction of a carboxylic acid with N-isocyaniminotriphenylphosphorane (NIITP) followed by an

in-situ copper-catalyzed coupling with an aryl iodide[4][6][7].

Representative Synthesis of 1,2,5-Oxadiazole-3-carboxylic Acid Derivative

Dioxime Precursor Base-mediated Cyclization
(e.g., in flow reactor)

Step 1
Substituted 1,2,5-Oxadiazole Selective Oxidation

(e.g., KMnO4)

Step 2
1,2,5-Oxadiazole-3-carboxylic

Acid Derivative

Click to download full resolution via product page

A simplified workflow for the synthesis of a 1,2,5-oxadiazole-3-carboxylic acid derivative.

Applications in Drug Discovery
The 1,2,5-oxadiazole scaffold is a privileged structure in medicinal chemistry, with its

derivatives exhibiting a wide range of biological activities. These compounds have been

investigated for their potential as anticancer, antibacterial, and antiviral agents[8][9].
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Inhibition of SENP2: A Case Study
A notable application of 1,2,5-oxadiazole derivatives is their identification as inhibitors of

SUMO-specific protease 2 (SENP2)[10]. SENPs are crucial enzymes in the regulation of

protein activity and are attractive targets for drug discovery in various diseases. The discovery

of 1,2,5-oxadiazoles as SENP2 inhibitors was achieved through a structure-based virtual

screening workflow.

The workflow began with the identification of small molecules possessing similar shape and

electrostatic properties to the conjugate of SUMO1 C-terminal residues and the substrate

lysine. This was followed by molecular docking to prioritize candidates for in vitro testing. A

Förster Resonance Energy Transfer (FRET)-based assay was then employed to quantify the

SENP2 endopeptidase activity of the selected compounds. This screening cascade

successfully identified several 1,2,5-oxadiazole-containing compounds with significant SENP2

inhibitory activity, with the most potent derivatives exhibiting IC₅₀ values in the low micromolar

range[10]. This discovery highlights the potential of the 1,2,5-oxadiazole core as a starting point

for the development of novel therapeutic agents targeting SENPs.
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Virtual Screening Workflow for SENP2 Inhibitors

Identify Small Molecules with Similar
Shape & Electrostatics to SUMO1-Lysine

Molecular Docking to Prioritize Candidates

FRET-based Assay for SENP2
Endopeptidase Activity

Identification of 1,2,5-Oxadiazole
Scaffolds as SENP2 Inhibitors

Structure-Activity Relationship (SAR)
Studies and Optimization

Lead Compound for Further Development

Click to download full resolution via product page

Workflow for the identification of 1,2,5-oxadiazoles as SENP2 inhibitors.

Conclusion
1,2,5-Oxadiazole-3-carboxylic acid and its derivatives represent a versatile and valuable

class of compounds for researchers in drug discovery and development. Their straightforward

synthesis, coupled with a diverse range of biological activities, positions them as promising

scaffolds for the design of novel therapeutics. The successful identification of 1,2,5-oxadiazoles

as SENP2 inhibitors through a systematic screening process underscores the potential of this
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chemical motif to yield potent and selective modulators of key biological targets. Further

exploration of the structure-activity relationships of this compound class is warranted to unlock

its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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